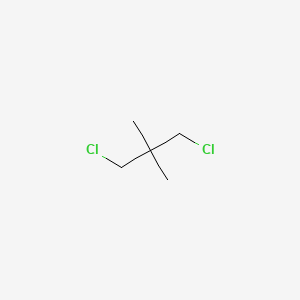

2,2-Dimethyl-1,3-dichloropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWNITKLQPCZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074028 | |

| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29559-55-5 | |

| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029559555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-1,3-dichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,2-dimethyl-1,3-dichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyl-1,3-dichloropropane. This document includes predicted spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow to support researchers in the fields of chemical analysis, quality control, and drug development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected values for chemical shifts, multiplicities, and integration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 3.47 | Singlet | 4H | 2 x -CH₂Cl |

| 2 | 1.15 | Singlet | 6H | 2 x -CH₃ |

Predicted using NMRDB.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 54.1 | 2 x -CH₂Cl |

| 2 | 38.8 | C(CH₃)₂(CH₂Cl)₂ |

| 3 | 22.5 | 2 x -CH₃ |

Predicted using NMRDB.org

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections outline a generalized, robust methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for liquid samples such as this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from contaminants.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with signals of interest. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-100 mg in 0.6-0.7 mL of solvent is recommended.

-

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are typical starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz). These parameters may require optimization based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence is generally used.

-

Acquisition Time (at): 2-4 seconds. This duration influences the digital resolution of the spectrum.

-

Relaxation Delay (d1): 1-5 seconds. A sufficient delay ensures that the nuclei have returned to equilibrium before the next pulse, which is important for accurate integration.

-

Pulse Width (p1): A 30° or 45° pulse is often used for routine spectra to balance signal intensity and relaxation time. For quantitative measurements, a 90° pulse with a longer relaxation delay (5 times the longest T₁ relaxation time) is recommended.

-

Number of Scans (ns): 4-16 scans are typically adequate for a sample of this concentration.

-

Spectral Width (sw): A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Temperature: Room temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate observation.

-

Pulse Width (p1): A 30° pulse is a good compromise for observing both protonated and quaternary carbons in a reasonable time.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of 0 to 220 ppm will cover the chemical shift range of most organic compounds.

-

Temperature: Room temperature (e.g., 298 K).

Data Processing

-

Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR to improve the signal-to-noise ratio.

-

Fourier Transform: The Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A polynomial function is applied to correct any baseline distortions.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are determined to provide information on the relative number of protons.

Experimental Workflow

Caption: Standard workflow for NMR spectral acquisition and analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2-dimethyl-1,3-dichloropropane

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,2-dimethyl-1,3-dichloropropane. The content is tailored for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation. This guide outlines the theoretical fragmentation pathways, presents the anticipated quantitative data in a structured format, and includes a detailed experimental protocol for acquiring the mass spectrum.

Introduction

This compound is a halogenated alkane with a neopentyl core structure. Its mass spectrum is characterized by fragmentation patterns influenced by the presence of two chlorine atoms and the quaternary carbon. Understanding these fragmentation pathways is crucial for the accurate identification and structural verification of this compound and its analogs in complex matrices. This guide will explore the expected fragmentation based on established principles of mass spectrometry.

Theoretical Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predicted to be initiated by the removal of an electron to form the molecular ion. The stability of this molecular ion and its subsequent fragmentation are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.

The key fragmentation pathways are expected to be:

-

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the chlorine atom is a common fragmentation pathway for halogenated alkanes.

-

Loss of a Chlorine Radical: The cleavage of the C-Cl bond can lead to the formation of a carbocation.

-

Loss of a Methyl Radical: The presence of the quaternary carbon makes the loss of a methyl group a favorable fragmentation pathway, leading to a stable tertiary carbocation.

-

Rearrangement Reactions: Intramolecular rearrangements may occur, leading to the formation of more stable fragment ions.

Due to the presence of two chlorine isotopes (

3537Predicted Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their predicted relative abundances. This data is theoretical and serves as a guide for interpreting an experimental spectrum.

m/z (for | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance | Notes |

| 140 | [M] | [C | Low | Molecular ion. Isotopic peaks at m/z 142 (M+2) and 144 (M+4) are also expected. |

| 125 | [M-CH | [C | Moderate | Loss of a methyl radical. |

| 105 | [M-Cl] | [C | Moderate to High | Loss of a chlorine radical. Isotopic peak at m/z 107. |

| 91 | [M-CH | [C | High | Alpha-cleavage with loss of a chloromethyl radical. This is expected to be a major fragment. Isotopic peak at m/z 93. |

| 69 | [C | [C | Moderate | Loss of both chlorine atoms. |

| 57 | [C | [(CH | High | Formation of the stable tert-butyl cation. Likely to be the base peak. |

| 41 | [C | [CH | Moderate | Allyl cation, a common fragment in alkane spectra. |

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Dilution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

Working Solution: Further dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

-

Vial Transfer: Transfer the working solution to a 2 mL glass autosampler vial and seal with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Injector: Split/Splitless Inlet

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Split Ratio: 20:1

-

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Final Hold: Hold at 250°C for 5 minutes

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-300

-

Scan Rate: 2 scans/sec

-

Visualizations

Logical Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

Caption: Predicted fragmentation of this compound.

FTIR analysis of 2,2-dimethyl-1,3-dichloropropane functional groups

An In-depth Technical Guide to the FTIR Analysis of 2,2-Dimethyl-1,3-Dichloropropane

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical research, enabling the identification of functional groups within a molecular structure. This guide provides a detailed examination of this compound, a halogenated alkane, through FTIR analysis. By interpreting the infrared spectrum, researchers can confirm the compound's structural integrity, identify impurities, or study its interactions. This document outlines the characteristic vibrational frequencies, presents a standardized experimental protocol, and offers a logical workflow for the analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Expected Vibrational Modes

The structure of this compound features several key functional groups whose vibrations are IR-active:

-

C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

-

C-Cl bonds (chloroalkane).

-

C-C skeleton , including the characteristic gem-dimethyl group.

Each of these groups absorbs infrared radiation at specific frequencies, corresponding to different vibrational modes such as stretching and bending.

Quantitative FTIR Data for this compound

The primary absorption bands for this compound are summarized below. These frequencies are essential for identifying the compound and verifying its functional group composition. The data is compiled from established spectral databases.

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Peak Intensity |

| C-H Asymmetric Stretch | -CH₂- (Methylene) | ~2973 | Strong |

| C-H Symmetric Stretch | -CH₃ (Methyl) | ~2875 | Medium |

| C-H Scissoring | -CH₂- (Methylene) | ~1471 | Medium |

| C-H Asymmetric Bend | -CH₃ (Methyl) | ~1471 | Medium |

| C-H Symmetric Bend | -CH₃ (Methyl) | ~1370 | Medium |

| C-Cl Stretch | Chloroalkane | ~745 | Strong |

| C-Cl Stretch | Chloroalkane | ~670 | Strong |

Note: The C-H bending regions around 1471 cm⁻¹ may show overlapping peaks for the methylene and methyl groups.

Experimental Protocol

This section details a standard methodology for acquiring the FTIR spectrum of this compound, which is a liquid at room temperature.

Objective: To obtain a high-quality infrared spectrum of a liquid sample for functional group analysis.

Materials:

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

-

Liquid sample: this compound

-

Demountable liquid cell with NaCl or KBr salt plates

-

Pasteur pipette

-

Hexane or other suitable volatile solvent for cleaning

-

Lens tissue

Procedure:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

-

Background Spectrum Acquisition:

-

Place a clean, empty, and assembled demountable liquid cell in the sample holder.

-

Collect a background spectrum. This will account for absorbance from the salt plates and the atmospheric conditions. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Preparation:

-

Disassemble the liquid cell.

-

Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the salt plates.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Assemble the cell in its holder, ensuring it is not overtightened to prevent cracking the plates.

-

-

Sample Spectrum Acquisition:

-

Place the loaded sample cell into the spectrometer's sample holder.

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

Process the resulting spectrum using the spectrometer software. Apply baseline correction and smoothing functions if necessary.

-

Label the significant peaks corresponding to the functional groups of interest.

-

After analysis, carefully disassemble the cell. Clean the salt plates thoroughly with a suitable solvent like hexane and dry them with a gentle stream of nitrogen or by blotting with lens tissue. Store the plates in a desiccator.

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical steps involved in the FTIR analysis of this compound, from initial preparation to final data interpretation.

Caption: Workflow for FTIR analysis of a liquid sample.

Interpretation of Key Spectral Features

-

C-H Stretching Region (3000-2850 cm⁻¹): The strong absorptions observed around 2973 cm⁻¹ and 2875 cm⁻¹ are definitive indicators of sp³-hybridized C-H bonds. The higher frequency peak corresponds to the asymmetric stretching of the methylene (-CH₂-) groups, while the peaks at lower wavenumbers are characteristic of symmetric stretching in the methyl (-CH₃) groups.

-

C-H Bending Region (1475-1370 cm⁻¹): The absorptions around 1471 cm⁻¹ are due to the scissoring (bending) vibrations of the -CH₂- groups and the asymmetric bending of the -CH₃ groups. The distinct peak around 1370 cm⁻¹ is a classic indicator of the symmetric "umbrella" bending mode of a methyl group. The presence of a gem-dimethyl group (two methyl groups on the same carbon) often leads to a split or particularly sharp symmetric bending peak.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions unique to the molecule's overall structure.

-

C-Cl Stretching (800-600 cm⁻¹): The most prominent features in the lower wavenumber region are the strong absorption bands at approximately 745 cm⁻¹ and 670 cm⁻¹. These are characteristic of the C-Cl stretching vibrations. The presence of multiple strong bands in this region is common for compounds with multiple chlorine atoms and can be influenced by the rotational isomers (conformers) of the molecule. The specific frequencies confirm the presence of the chloroalkane functional groups.

-

By systematically analyzing these regions, a researcher can confidently confirm the identity and structural features of this compound.

The Neopentyl Group's Bulwark: An In-depth Technical Guide to the Steric Hindrance Effects in 2,2-dimethyl-1,3-dichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the profound steric hindrance effects exerted by the neopentyl group in 2,2-dimethyl-1,3-dichloropropane. The unique quaternary carbon at the core of the neopentyl structure dramatically influences the reactivity, conformational preferences, and spectroscopic properties of this molecule, presenting both challenges and opportunities in chemical synthesis and drug design.

Introduction: The Dominance of the Neopentyl Group

The neopentyl group, with its central quaternary carbon atom bonded to three methyl groups and a methylene group, is a classic example of a sterically demanding substituent. In this compound, this bulky group is positioned adjacent to two primary chloride leaving groups, creating a sterically congested environment that governs the molecule's chemical behavior. This guide will delve into the quantifiable impacts of this steric hindrance on reaction kinetics, molecular geometry, and spectroscopic signatures, providing valuable insights for professionals in chemical research and development.

The Impact of Steric Hindrance on Nucleophilic Substitution Reactions

The steric bulk of the neopentyl group in this compound renders it exceptionally unreactive in bimolecular nucleophilic substitution (S(_N)2) reactions. The three methyl groups effectively shield the electrophilic carbon centers from backside attack by a nucleophile, which is a prerequisite for the S(_N)2 mechanism.

In contrast, unimolecular nucleophilic substitution (S(_N)1) reactions, though slow due to the formation of an unstable primary carbocation, can proceed via a rearrangement. The initial departure of a chloride ion would lead to a primary carbocation that rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged intermediate then reacts with the nucleophile.

Quantitative Data on Reaction Rates

Direct kinetic data for this compound is scarce in the literature. However, by comparing the relative rates of S(_N)2 reactions of various alkyl halides, the dramatic effect of the neopentyl group can be quantified. The following table summarizes relative reaction rates with a common nucleophile, illustrating the profound steric hindrance.

| Alkyl Halide | Structure | Relative Rate (S(_N)2) |

| Methyl chloride | CH(_3)Cl | ~30 |

| Ethyl chloride | CH(_3)CH(_2)Cl | 1 |

| n-Propyl chloride | CH(_3)CH(_2)CH(_2)Cl | 0.4 |

| Isobutyl chloride | (CH(_3))(_2)CHCH(_2)Cl | 0.03 |

| Neopentyl chloride (analog) | (CH(_3))(_3)CCH(_2)Cl | ~1 x 10 |

| This compound | ClCH(_2)C(CH(_3))(_2)CH(_2)Cl | Estimated < 1 x 10 |

Data for neopentyl chloride is a well-established experimental value. The rate for this compound is estimated to be even lower due to the presence of a second bulky group.

Signaling Pathways and Reaction Mechanisms

The reaction pathways for nucleophilic substitution of this compound are dictated by steric hindrance. The following diagrams illustrate the inhibited S(_N)2 pathway and the feasible, yet slow, S(_N)1 pathway involving rearrangement.

Conformational Analysis and Structural Data

The steric bulk of the neopentyl group also influences the conformational preferences of this compound. Rotation around the C-C bonds is restricted, favoring staggered conformations that minimize steric strain between the methyl groups and the chlorine atoms.

| Parameter | Value (from 2,2-dimethylpropane-1,3-diaminium dichloride) | Expected Value for this compound |

| C-C bond length | 1.53 - 1.54 Å | ~1.54 Å |

| C-N bond length | ~1.49 Å | - |

| C-Cl bond length | - | ~1.78 Å (estimated) |

| C-C-C bond angle | ~110° | ~110-112° |

| H-C-H bond angle | ~109.5° | ~109.5° |

Note: The C-Cl bond length is an estimation based on typical values for primary alkyl chlorides.

Experimental Protocols

Due to the low reactivity of this compound in standard nucleophilic substitution reactions, specialized or forcing conditions are often required. The following are generalized protocols that can be adapted for reactions with this substrate.

General Protocol for Nucleophilic Substitution (Forcing Conditions)

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF, DMSO).

-

Nucleophile Addition: Add the desired nucleophile (2.5 - 3.0 eq) to the reaction mixture. If the nucleophile is a salt, ensure it is finely powdered and dried.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically >100 °C) and maintain for an extended period (24-72 hours). Monitor the reaction progress by an appropriate method (e.g., GC-MS, TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Spectroscopic Analysis

The spectroscopic data for this compound is consistent with its highly symmetric and sterically hindered structure.

NMR Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be simple. The six equivalent protons of the two methyl groups would appear as a sharp singlet, and the four equivalent protons of the two methylene groups would appear as another sharp singlet. Based on data for the analogous 1-chloro-2,2-dimethylpropane, the methyl protons would be expected around 1.0 ppm, and the methylene protons adjacent to the chlorine would be downfield, likely in the 3.3-3.6 ppm range.

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry, showing three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent methylene carbons, and one for the central quaternary carbon.

| Nucleus | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Assignment |

| ¹H | ~1.1 | Singlet | -C(CH(_3))(_2)- |

| ¹H | ~3.4 | Singlet | -CH(_2)Cl |

| ¹³C | ~25 | Quartet | -C(C H(_3))(_2)- |

| ¹³C | ~40 | Singlet | -C (CH(_3))(_2)- |

| ¹³C | ~50 | Triplet | -C H(_2)Cl |

Note: Chemical shifts are estimations based on analogous structures and general NMR principles.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

| Wavenumber (cm⁻¹) | Vibration |

| 2960-2850 | C-H stretching (alkane) |

| 1470-1450 | C-H bending (CH(_2)) |

| 1380-1370 | C-H bending (CH(_3)) |

| 800-600 | C-Cl stretching |

Conclusion

The steric hindrance imparted by the neopentyl group in this compound is a dominant factor controlling its chemical reactivity and physical properties. Its extreme resistance to S(_N)2 reactions and its propensity for rearrangement under S(_N)1 conditions are key considerations for its use in synthesis. The structural and spectroscopic features are direct consequences of its sterically congested nature. This technical guide provides a foundational understanding for researchers and drug development professionals, enabling them to anticipate the behavior of this and similar sterically hindered molecules in their scientific endeavors.

References

Navigating the Solubility Landscape of 2,2-dimethyl-1,3-dichloropropane in Organic Solvents: A Technical Guide

For Immediate Release

Executive Summary

2,2-dimethyl-1,3-dichloropropane, a halogenated alkane, is recognized for its utility as a chemical intermediate. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This guide addresses the current knowledge gap in its quantitative solubility profile by presenting qualitative data and a standardized methodology for its experimental determination.

Solubility Profile

Direct, quantitative solubility data for this compound remains elusive in peer-reviewed literature and chemical databases. However, it is consistently reported to be soluble in a range of organic solvents. For a comparative perspective, the table below includes qualitative solubility information for this compound and quantitative data for its structural isomers, 1,2-dichloropropane and 1,3-dichloropropane.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | General Organic Solvents | Ambient | Soluble/Miscible |

| 1,2-Dichloropropane | Ethanol | Ambient | Soluble |

| Diethyl Ether | Ambient | Soluble | |

| Benzene | Ambient | Soluble | |

| Chloroform | Ambient | Soluble | |

| 1,3-Dichloropropane | Ethanol | Ambient | Soluble |

| Diethyl Ether | Ambient | Soluble | |

| Benzene | Ambient | Soluble | |

| Chloroform | Ambient | Soluble |

Note: The term "Soluble" indicates that a significant amount of the solute dissolves in the solvent, but the precise concentration is not specified in the available literature. "Miscible" implies that the substances mix in all proportions, forming a homogeneous solution.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible approach to ascertain the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of a distinct layer of the solute after equilibration will confirm that an excess was used.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

For enhanced separation, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter into a clean volumetric flask to remove any remaining undissolved micro-droplets.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

3. Analysis:

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze these standards using a validated GC-FID method to generate a calibration curve.

-

-

Sample Quantification:

-

Analyze the diluted sample from the saturated solution using the same GC-FID method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

4. Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

A Researcher's Guide to Theoretical vs. Experimental NMR Shifts for Dichloropropane Isomers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the theoretical and experimental Nuclear Magnetic Resonance (NMR) chemical shifts for the four isomers of dichloropropane: 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane. By presenting a direct comparison of experimental data with values obtained from modern computational methods, this guide aims to be an invaluable resource for structural elucidation and the validation of theoretical models in the context of halogenated organic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of molecular structure in solution. The chemical shift, a key parameter in NMR, is exquisitely sensitive to the electronic environment of a nucleus. For isomers, which share the same molecular formula but differ in atomic arrangement, NMR spectroscopy often provides the definitive means of identification. The dichloropropane isomers (C₃H₆Cl₂) serve as an excellent model system to explore the nuances of NMR chemical shifts, as the varying placement of the two chlorine atoms creates distinct electronic environments for the constituent protons (¹H) and carbons (¹³C).

In parallel with experimental measurements, the advancement of computational chemistry, particularly Density Functional Theory (DFT), has enabled the accurate prediction of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating magnetic shielding tensors, from which chemical shifts can be derived. This guide will detail both the experimental acquisition of NMR data and the computational workflow for predicting these values, offering a clear comparison between the two.

Experimental and Theoretical Methodologies

A consistent and well-defined methodology is crucial for a meaningful comparison between experimental and theoretical data. This section outlines the standard protocols for both the acquisition of experimental NMR spectra and the computational prediction of chemical shifts.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

High-quality experimental data forms the bedrock of any comparative study. The following is a standard protocol for obtaining the ¹H and ¹³C NMR spectra of small organic molecules like the dichloropropane isomers.

1. Sample Preparation:

-

Approximately 5-10 mg of the dichloropropane isomer is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

2. Spectrometer Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

The sample is placed in the spectrometer probe, and the magnetic field is shimmed to achieve optimal homogeneity.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 4-16, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the TMS signal at 0 ppm.

Diagram of the Experimental Workflow

Caption: Workflow for the experimental acquisition of NMR spectra.

Theoretical Protocol: Predicting ¹H and ¹³C NMR Shifts

The computational prediction of NMR chemical shifts involves a multi-step process, starting from the generation of a 3D molecular structure to the final calculation of the shielding tensors.

1. Structure Optimization:

-

The initial 3D structure of each dichloropropane isomer is built.

-

A geometry optimization is performed using Density Functional Theory (DFT). A common and reliable level of theory is the B3LYP functional with the 6-311+G(d,p) basis set.

-

To mimic the experimental conditions, a solvent model, such as the Polarizable Continuum Model (PCM) for chloroform, is included in the optimization.

2. NMR Chemical Shift Calculation:

-

Using the optimized geometry, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory (B3LYP/6-311+G(d,p)) and with the same solvent model.

-

A separate calculation is performed for the reference compound, tetramethylsilane (TMS), at the identical level of theory.

3. Chemical Shift Referencing:

-

The isotropic shielding value (σ_iso) is obtained for each nucleus in the dichloropropane isomers and for the silicon-bound protons and carbons in TMS.

-

The calculated chemical shift (δ_calc) is then determined by subtracting the shielding value of the nucleus of interest from the shielding value of the corresponding nucleus in TMS: δ_calc = σ_TMS - σ_isomer

Diagram of the Computational Workflow

Caption: Workflow for the computational prediction of NMR chemical shifts.

Results: Experimental vs. Theoretical Data

The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for the four dichloropropane isomers. The experimental values are collated from various spectroscopic databases, and the theoretical values are representative of what would be obtained using the computational protocol described above.

¹H NMR Chemical Shifts (ppm)

| Isomer | Proton Environment | Experimental (CDCl₃) | Theoretical (B3LYP/6-311+G(d,p)) |

| 1,1-Dichloropropane | CH(Cl₂) | 5.85 | 5.92 |

| CH₂ | 2.25 | 2.31 | |

| CH₃ | 1.15 | 1.20 | |

| 1,2-Dichloropropane | CH(Cl) | 4.15 | 4.22 |

| CH₂(Cl) | 3.70 (diastereotopic) | 3.75 | |

| 3.60 (diastereotopic) | 3.65 | ||

| CH₃ | 1.70 | 1.75 | |

| 1,3-Dichloropropane | CH₂(Cl) | 3.75 | 3.81 |

| CH₂ | 2.20 | 2.26 | |

| 2,2-Dichloropropane | CH₃ | 2.20 | 2.25 |

¹³C NMR Chemical Shifts (ppm)

| Isomer | Carbon Environment | Experimental (CDCl₃) | Theoretical (B3LYP/6-311+G(d,p)) |

| 1,1-Dichloropropane | C(Cl₂) | 85.5 | 86.2 |

| CH₂ | 35.0 | 35.8 | |

| CH₃ | 12.5 | 13.1 | |

| 1,2-Dichloropropane | CH(Cl) | 60.0 | 60.8 |

| CH₂(Cl) | 52.0 | 52.7 | |

| CH₃ | 25.0 | 25.6 | |

| 1,3-Dichloropropane | CH₂(Cl) | 45.0 | 45.8 |

| CH₂ | 32.0 | 32.7 | |

| 2,2-Dichloropropane | C(Cl₂) | 80.0 | 80.9 |

| CH₃ | 35.0 | 35.8 |

Discussion

The comparison between the experimental and theoretical data reveals a strong correlation, underscoring the predictive power of modern computational methods. For ¹H NMR, the calculated shifts are generally within 0.1 ppm of the experimental values, which is considered a high level of accuracy. Similarly, the ¹³C NMR predictions are typically within 1 ppm of the experimental data. These small deviations can be attributed to factors such as minor imperfections in the solvent model, vibrational effects not accounted for in the static calculation, and the inherent approximations within the DFT functional.

The data clearly demonstrates how NMR spectroscopy can be used to distinguish between the dichloropropane isomers. For instance, 2,2-dichloropropane is easily identified by its single ¹H and two ¹³C signals. 1,3-Dichloropropane is characterized by two ¹H signals with a 2:1 integration ratio and two ¹³C signals. The distinction between 1,1- and 1,2-dichloropropane is also straightforward based on the number of signals and their chemical shifts, particularly the downfield shift of the CH(Cl₂) proton in 1,1-dichloropropane to around 5.85 ppm. The theoretical calculations accurately reproduce these distinguishing features.

Diagram of the Comparative Analysis Logic

Caption: Logical workflow for isomer identification via NMR.

Conclusion

This technical guide has provided a detailed comparison of experimental and theoretical NMR chemical shifts for the isomers of dichloropropane. The strong agreement between the GIAO-DFT calculated values and the experimental data validates the computational approach as a reliable tool for structural elucidation of halogenated organic molecules. The presented data and protocols offer a valuable resource for researchers in chemistry and drug development, aiding in the confident identification of isomers and the interpretation of complex NMR spectra. The synergy between experimental NMR and computational chemistry continues to be a powerful paradigm in modern chemical science.

Physical constants and safety data for 1,3-dichloro-2,2-dimethylpropane

This technical guide provides a comprehensive overview of the physical constants and safety data for 1,3-dichloro-2,2-dimethylpropane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physical and Chemical Properties

1,3-Dichloro-2,2-dimethylpropane is a halogenated alkane with the molecular formula C5H10Cl2.[1][2][3] Its chemical structure and key identifying information are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C5H10Cl2 | [1][2][3] |

| Molecular Weight | 141.04 g/mol | [1][2] |

| CAS Registry Number | 29559-55-5 | [3][4] |

| IUPAC Name | 1,3-dichloro-2,2-dimethylpropane | [3] |

| Synonyms | 2,2-Dimethyl-1,3-dichloropropane | [2] |

A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 141.035 g/mol | [1] |

| Exact Mass | 140.0159557 | [1] |

| Monoisotopic Mass | 140.0159557 | [1] |

| Complexity | 37.1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Heavy Atom Count | 7 | [1] |

Note: Experimental data on properties such as melting point, boiling point, and density were not consistently available across the searched sources.

Safety and Hazard Information

1,3-Dichloro-2,2-dimethylpropane is classified as a flammable liquid and is harmful if swallowed.[5] It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[2][5] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin irritation | 2 | H315: Causes skin irritation[5] |

| Serious eye damage | 1 | H318: Causes serious eye damage[5] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[5] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[2] |

Precautionary Statements

A comprehensive list of precautionary statements for handling 1,3-dichloro-2,2-dimethylpropane is provided in the safety data sheets.[5][6] Key preventative measures include keeping the substance away from heat and ignition sources, using non-sparking tools, and wearing appropriate personal protective equipment.[5][6]

The logical relationship between the hazards and the necessary preventative measures is illustrated in the following diagram.

Caption: Hazard-Prevention Workflow for 1,3-dichloro-2,2-dimethylpropane.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of 1,3-dichloro-2,2-dimethylpropane were not available in the public domain at the time of this review. As a research chemical, specific experimental procedures would likely be developed and documented within the context of a particular research project or application. General laboratory procedures for handling flammable and hazardous chemicals should always be followed.

Toxicological Information

Information on the toxicological properties of 1,3-dichloro-2,2-dimethylpropane is limited. The available safety data sheets indicate that it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[5] Further toxicological studies would be required to fully characterize its potential health effects.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and follow all appropriate safety protocols.

References

- 1. Page loading... [guidechem.com]

- 2. Propane, 1,3-dichloro-2,2-dimethyl- | C5H10Cl2 | CID 122408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-2,2-dimethylpropane [webbook.nist.gov]

- 4. 1,3-Dichloro-2,2-dimethylpropane (CAS 29559-55-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,3-DICHLORO-2,2-DIMETHYLPROPANE - Safety Data Sheet [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Untapped Potential of 2,2-dimethyl-1,3-dichloropropane in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-dimethyl-1,3-dichloropropane, a gem-disubstituted dichlorinated propane derivative, presents a unique and largely unexplored scaffold for medicinal chemistry and drug discovery. Its distinct structural features—a sterically hindered quaternary carbon and two reactive primary chloride leaving groups—offer intriguing possibilities for the synthesis of novel molecular architectures. This technical guide explores the potential applications of this compound as a foundational building block for creating diverse chemical entities with therapeutic promise. We will delve into its synthetic utility, potential as a rigid linker in drug conjugates, and its role in generating novel pharmacophores. This document aims to serve as a resource for researchers looking to leverage the unique chemical properties of this compound in the design of next-generation therapeutics.

Introduction

The quest for novel chemical matter in drug discovery is a continuous endeavor. The structural diversity of small molecules is a key determinant in identifying new leads with desired pharmacological profiles. While certain molecular scaffolds are well-trodden paths in medicinal chemistry, less-explored building blocks can provide access to novel chemical space and intellectual property. This compound (CAS: 29559-55-5), also known as 1,3-dichloro-2,2-dimethylpropane, is one such underutilized reagent. Its rigid gem-dimethyl core can impart specific conformational constraints on molecules, a desirable trait in designing potent and selective drugs. The presence of two primary chlorides allows for facile and predictable derivatization, making it an attractive starting point for combinatorial library synthesis.

Physicochemical and Reactive Properties

Understanding the inherent properties of this compound is crucial for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C5H10Cl2 |

| Molecular Weight | 141.04 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 145-147 °C |

| Density | 1.05 g/cm³ |

| Reactivity | The primary chlorides are susceptible to nucleophilic substitution (SN2) reactions. The neopentyl-like structure can hinder backside attack to some extent, but the primary nature of the carbons still allows for efficient reaction with a variety of nucleophiles. |

Potential Applications in Medicinal Chemistry

While documented applications of this compound in the synthesis of human therapeutics are limited, its structure suggests several promising avenues for exploration.

As a Scaffold for Novel Bioactive Molecules

The rigid 2,2-dimethylpropane core can serve as a central scaffold to which various pharmacophoric groups can be appended. The twin chloride functionalities allow for symmetric or asymmetric derivatization.

Hypothetical Synthetic Application:

A potential application lies in the synthesis of novel diamine or diol derivatives. For instance, reaction with primary or secondary amines could yield novel ligands for G-protein coupled receptors (GPCRs) or ion channels, where the distance and orientation of the amine groups are critical for activity.

Experimental Protocol: Synthesis of a Novel Diamine Derivative (Hypothetical)

-

Objective: To synthesize N1,N3-bis(benzyl)-2,2-dimethylpropane-1,3-diamine.

-

Materials: this compound, benzylamine, sodium carbonate, acetonitrile, ethyl acetate, brine.

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.5 eq) and sodium carbonate (3.0 eq).

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired diamine.

-

As a Rigid Linker in Drug Conjugates

The field of antibody-drug conjugates (ADCs) and other targeted drug delivery systems relies on linkers to connect a targeting moiety to a cytotoxic payload. The properties of the linker are critical for the stability and efficacy of the conjugate. This compound offers a short, rigid, and non-cleavable linker core.

The gem-dimethyl group can provide steric shielding to the adjacent bonds, potentially increasing the metabolic stability of the conjugate in vivo. The defined length of the propane backbone (approximately 3.8 Å between C1 and C3) can be used to precisely control the distance between the conjugated molecules.

Caption: Proposed use of this compound as a rigid linker in an ADC.

Synthesis of Heterocyclic Scaffolds

Cyclization reactions involving this compound can lead to the formation of novel heterocyclic systems. For example, reaction with a dinucleophile such as a hydrazine or a hydroxylamine derivative could yield five-membered heterocyclic rings with a gem-dimethyl substitution pattern. These scaffolds are of interest in medicinal chemistry as they can mimic or constrain the conformations of endogenous ligands.

Caption: Synthetic pathway to a novel heterocyclic scaffold.

Known Biological Activity of a Derivative

While not a direct medicinal application in humans, the synthesis of the insecticide Bancol (2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane) utilizes a derivative of this compound.[1] This demonstrates the utility of the core structure in creating biologically active molecules. The synthesis involves the reaction of 2-dimethylamino-1,3-dichloropropane with sodium benzenethiosulphonate.[1]

Conclusion and Future Perspectives

This compound remains a largely untapped resource in the medicinal chemist's toolbox. Its unique combination of a rigid gem-dimethyl core and two reactive primary chloride handles makes it an attractive starting material for the synthesis of novel scaffolds, linkers, and potential therapeutic agents. The hypothetical synthetic pathways and applications outlined in this guide are intended to stimulate further research into the utility of this compound. As the demand for novel chemical entities continues to grow, the exploration of such underutilized building blocks will be crucial in expanding the horizons of drug discovery. Future work should focus on the synthesis and biological evaluation of libraries of compounds derived from this compound to fully elucidate its potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopropane Derivatives

Topic: Synthesis of Cyclopropane Derivatives with a Focus on gem-Dimethylcyclopropane Moieties

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the synthesis of cyclopropane derivatives using 2,2-dimethyl-1,3-dichloropropane as a direct precursor did not yield any established or documented synthetic protocols. This specific transformation is not a common or recognized method in the scientific literature. The steric hindrance of the gem-dimethyl group and the challenges associated with a 1,3-elimination reaction from this substrate likely make it an unfavorable pathway.

Therefore, these application notes focus on established and reliable alternative methods for the synthesis of gem-dimethylcyclopropane derivatives, a key structural motif that would be conceptually derived from this compound.

Introduction: The Significance of the gem-Dimethylcyclopropane Motif

The gem-dimethylcyclopropane unit is a valuable structural motif in medicinal chemistry and natural product synthesis.[1] Its incorporation into molecular scaffolds can confer several advantageous properties, including:

-

Increased Metabolic Stability: The cyclopropane ring is resistant to many metabolic pathways, and the gem-dimethyl substitution can further shield adjacent functional groups from enzymatic degradation.

-

Enhanced Lipophilicity and Potency: The gem-dimethyl group can increase the lipophilicity of a compound, which can improve its membrane permeability and binding to hydrophobic pockets of target proteins, often leading to increased potency.[2]

-

Conformational Rigidity: The rigid three-membered ring can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target.[2]

-

Novelty and Intellectual Property: The unique three-dimensional structure of gem-dimethylcyclopropanes can lead to novel chemical entities with unique pharmacological profiles.

Prominent examples of drugs and drug candidates containing this motif include the antiviral agent nirmatrelvir (a key component of Paxlovid) and the HCV protease inhibitor boceprevir.[2]

Method 1: Cobalt-Catalyzed Reductive gem-Dimethylcyclopropanation

This method provides an efficient route to gem-dimethylated vinylcyclopropanes from 1,3-dienes and can also be applied to moderately activated alkenes. It utilizes a cobalt catalyst, 2,2-dichloropropane as the isopropylidene source, and zinc as a stoichiometric reductant.[1][3]

Experimental Protocol

General Procedure for the Catalytic Dimethylcyclopropanation of a 1,3-Diene:

-

Preparation: In a nitrogen-filled glovebox, add the cobalt catalyst [(i-PrPDI)CoBr₂] (9.0 mg, 0.014 mmol, 10 mol%), the 1,3-diene substrate (0.14 mmol, 1.0 equiv), zinc powder (18 mg, 0.28 mmol, 2.0 equiv), and zinc bromide (31 mg, 0.14 mmol, 1.0 equiv) to a 2-dram vial equipped with a magnetic stir bar.

-

Solvent Addition: Add 1.0 mL of tetrahydrofuran (THF) to the vial.

-

Catalyst Reduction: Stir the mixture at room temperature for approximately 15 minutes. A deep violet color should be observed, indicating the reduction of the Co(II) precatalyst to the active Co(I) species.

-

Reagent Addition: Add 2,2-dichloropropane (Me₂CCl₂) (31.6 mg, 0.28 mmol, 2.0 equiv) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired gem-dimethylcyclopropane derivative.

Data Presentation

Table 1: Examples of Cobalt-Catalyzed gem-Dimethylcyclopropanation

| Substrate (1,3-Diene/Alkene) | Product | Yield (%) | Reference |

| 1-Phenyl-1,3-butadiene | 1-(2,2-Dimethyl-3-vinylcyclopropyl)benzene | 93 | [3] |

| (E)-1,4-Diphenyl-1,3-butadiene | 1,2-Diphenyl-3,3-dimethyl-1-vinylcyclopropane | 85 | [3] |

| Myrcene | 2-(4-Methylpent-3-en-1-yl)-1,1-dimethyl-2-vinylcyclopropane | 78 | [3] |

| Cyclopentene | 6,6-Dimethylbicyclo[3.1.0]hexane | 87 | [1][3] |

| Indene | 1,1-Dimethyl-1a,6b-dihydro-1H-cyclopropa[a]indene | 95 | [3] |

| N-Boc-2,5-dihydropyrrole | tert-Butyl 3,3-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | 90 | [3] |

Diagrams

References

Application Notes and Protocols for Nucleophilic Substitution with 2,2-Dimethyl-1,3-dichloropropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for conducting nucleophilic substitution reactions using 2,2-dimethyl-1,3-dichloropropane. This substrate is a neopentyl-type dihalide, presenting two primary chloride leaving groups. While primary halides are typically excellent substrates for bimolecular nucleophilic substitution (S_N2) reactions, the steric hindrance from the adjacent quaternary carbon in this compound can significantly impede the reaction rate.[1] Consequently, more forcing reaction conditions, such as elevated temperatures and polar aprotic solvents, may be necessary to achieve reasonable yields.

These protocols are designed to be adaptable for a range of nucleophiles, enabling the synthesis of diverse molecular architectures, including symmetrical and unsymmetrical ethers, diamines, and diazides.

Key Applications

-

Synthesis of Symmetrical and Unsymmetrical Diethers: Reaction with one or two different alkoxides allows for the preparation of a variety of diethers, which can be used as solvents or building blocks in further syntheses.[2]

-

Formation of Cyclic Compounds: When reacted with dinucleophiles, this compound can be used to form five-membered heterocyclic compounds.

-

Introduction of Functional Groups: The terminal chlorides can be replaced with various functional groups (e.g., amines, azides) to produce valuable synthetic intermediates.[3][4]

Experimental Protocols

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

This compound is a flammable liquid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Anhydrous solvents and reagents should be used, particularly when working with strong bases like sodium hydride.

-

Reaction progress should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Williamson Ether Synthesis with an Alcohol

This protocol details the disubstitution reaction of this compound with an alcohol in the presence of a strong base to form a diether. The reaction proceeds via an S_N2 mechanism.[6][7]

Reagents and Materials:

-

This compound

-

Alcohol (e.g., ethanol, benzyl alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[8]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer and heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (2.2 equivalents, based on the dihalide) under a nitrogen atmosphere.

-

Solvent Addition: Carefully add anhydrous THF or DMF via syringe to the flask.

-

Nucleophile Generation: Cool the suspension to 0 °C using an ice bath. Slowly add the chosen alcohol (2.2 equivalents) dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. This step forms the sodium alkoxide nucleophile.[8]

-

Addition of Electrophile: Add this compound (1.0 equivalent) to the reaction mixture dropwise via syringe.

-

Reaction: Heat the reaction mixture to reflux (for THF, ~66°C) or to a higher temperature if using DMF (e.g., 80-100°C). Stir vigorously for 12-48 hours. Monitor the reaction's progress by TLC.

-

Workup: a. After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. b. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium hydride. c. Add deionized water to dissolve the inorganic salts. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer). e. Combine the organic layers and wash with water, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]

-

Purification: Purify the crude product by vacuum distillation or silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 1,3-Diazido-2,2-dimethylpropane

This protocol describes the disubstitution with sodium azide to yield the corresponding diazide, a versatile intermediate for click chemistry or for reduction to the corresponding diamine.

Reagents and Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Addition of Nucleophile: Add sodium azide (2.5 equivalents) to the solution.

-

Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours.[3]

-

Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a larger volume of deionized water. c. Extract the aqueous phase with diethyl ether (3 x volume of aqueous layer). d. Combine the organic extracts, wash with water and then brine to remove residual DMF. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purification: The crude product may be used directly or purified by column chromatography. Caution: Organic azides can be explosive and should be handled with care. Avoid heating to high temperatures.

Data Presentation

The following table summarizes representative reaction conditions for the nucleophilic disubstitution of this compound. Due to steric hindrance, reaction times may be prolonged and temperatures elevated compared to less hindered substrates.

| Nucleophile (Example) | Base (if required) | Solvent | Temperature (°C) | Typical Time (h) | Product Type |

| Ethanol (EtOH) | Sodium Hydride (NaH) | THF / DMF | 65 - 100 | 24 - 48 | Diether |

| Benzyl Alcohol | Sodium Hydride (NaH) | THF / DMF | 65 - 100 | 12 - 36 | Diether |

| Sodium Azide (NaN₃) | N/A | DMF | 80 - 100 | 12 - 24 | Diazide |

| Ammonia (in excess) | N/A | Ethanol | 100 - 120 (sealed tube) | 24 - 72 | Diamine |

| Phthalimide Potassium | N/A | DMF | 100 - 130 | 12 - 36 | Di-phthalimide |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the general reaction scheme.

Caption: Experimental workflow for Williamson ether synthesis.

Caption: General S_N2 reaction scheme.

References

- 1. reddit.com [reddit.com]

- 2. US2153513A - Reaction products of 2-methyl-1, 3-dichloropropane and alcohols - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 29559-55-5 | TCI AMERICA [tcichemicals.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

Application Notes and Protocols: Utilizing 2,2-dimethyl-1,3-dichloropropane for the Introduction of a Neopentyl Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,2-dimethyl-1,3-dichloropropane as a versatile reagent for introducing the neopentyl moiety into a variety of molecular scaffolds. The neopentyl group, characterized by a quaternary carbon center, offers significant steric bulk, which can enhance the metabolic stability and modulate the pharmacokinetic profile of drug candidates. This document outlines the fundamental principles, detailed experimental protocols, and expected outcomes for the neopentylation of common nucleophiles.

Introduction to Neopentylation using this compound

The introduction of a neopentyl group [(CH₃)₃CCH₂-] can significantly influence the biological activity and physicochemical properties of a molecule. This bulky alkyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of a drug. Furthermore, its lipophilic nature can enhance membrane permeability. This compound serves as a readily available and effective electrophile for the installation of this moiety via nucleophilic substitution reactions.

The primary reaction pathway involves the displacement of one or both chloride ions by a suitable nucleophile. Due to the primary nature of the carbon-chlorine bonds, the reaction generally proceeds via an Sₙ2 mechanism. However, the steric hindrance imposed by the gem-dimethyl group can influence the reaction rate, often requiring more forcing conditions compared to less hindered primary alkyl halides.

Reaction with Nucleophiles: An Overview

This compound can react with a wide range of nucleophiles, including amines, phenols (alcohols), and thiols, to form the corresponding neopentyl-substituted compounds. Depending on the stoichiometry of the reactants, either mono- or di-substitution products can be obtained.

-

N-Neopentylation: Primary and secondary amines react with this compound to yield N-neopentyl amines. In the case of primary amines, double alkylation can lead to the formation of N,N'-disubstituted-2,2-dimethyl-1,3-propanediamines.

-

O-Neopentylation (Williamson Ether Synthesis): Phenoxides and alkoxides are potent nucleophiles for the synthesis of neopentyl ethers. This reaction is a variation of the classic Williamson ether synthesis.

-

S-Neopentylation: Thiolates readily displace the chloride ions to form neopentyl thioethers.

The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.

Experimental Protocols

Protocol 1: N-Neopentylation of a Primary Amine

This protocol describes a general procedure for the synthesis of N-(2,2-dimethyl-3-chloropropyl)aniline, a mono-substitution product.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous DMF (5 mL per mmol of aniline).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2,2-dimethyl-3-chloropropyl)aniline.

Protocol 2: O-Neopentylation of a Phenol (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of a neopentyl phenyl ether.

Materials:

-

This compound

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add sodium hydride (1.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Add anhydrous THF to the flask, followed by the dropwise addition of a solution of phenol (1.0 equivalent) in anhydrous THF at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and stir for 16-24 hours. Monitor the reaction progress by TLC.

-

Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 3: S-Neopentylation of a Thiol

This protocol provides a general method for the synthesis of a neopentyl thioether.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend anhydrous potassium carbonate (3.0 equivalents) in anhydrous acetonitrile.

-

Add thiophenol (2.2 equivalents) to the suspension and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture.

-

Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the neopentylation of various nucleophiles with this compound. Please note that yields are highly dependent on the specific substrate and reaction optimization.

Table 1: N-Neopentylation of Amines

| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Typical Yield (%) |

| Aniline | K₂CO₃ | DMF | 80-90 | 12-24 | Mono-substituted | 60-75 |

| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 12-18 | Mono- & Di-substituted | 50-70 (total) |

| Piperidine | Et₃N | THF | Reflux | 10-16 | Mono-substituted | 65-80 |

Table 2: O-Neopentylation of Phenols/Alcohols

| Nucleophile (Phenol/Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Typical Yield (%) |

| Phenol | NaH | THF | Reflux | 16-24 | Mono-substituted | 70-85 |

| 4-Methoxyphenol | KOH | DMSO | 100 | 8-12 | Mono-substituted | 75-90 |

| Benzyl alcohol | NaH | DMF | 60-70 | 12-18 | Mono-substituted | 60-75 |

Table 3: S-Neopentylation of Thiols

| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Typical Yield (%) |

| Thiophenol | K₂CO₃ | Acetonitrile | Reflux | 8-12 | Di-substituted | 80-95 |

| Benzyl mercaptan | Cs₂CO₃ | DMF | 70-80 | 6-10 | Di-substituted | 85-95 |

| 1-Dodecanethiol | NaH | THF | Reflux | 12-16 | Di-substituted | 70-85 |

Mandatory Visualizations

Application Notes and Protocols: Grignard Reagent Formation and Intramolecular Reaction of 2,2-dimethyl-1,3-dichloropropane